4-Amino-3-nitro-5-isopropylaniline

Description

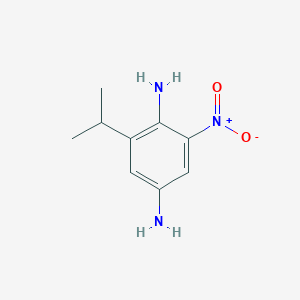

4-Amino-3-nitro-5-isopropylaniline is a substituted aniline derivative characterized by a nitro group at position 3, an amino group at position 4, and an isopropyl substituent at position 5 of the benzene ring. This unique substitution pattern confers distinct chemical reactivity and physical properties, making it relevant in synthetic organic chemistry and materials science. Its molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol. The compound’s structure balances electron-withdrawing (nitro) and electron-donating (amino) groups, influencing its solubility, stability, and reactivity in comparison to simpler nitroanilines or alkyl-substituted anilines .

Properties

CAS No. |

155379-81-0 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-nitro-6-propan-2-ylbenzene-1,4-diamine |

InChI |

InChI=1S/C9H13N3O2/c1-5(2)7-3-6(10)4-8(9(7)11)12(13)14/h3-5H,10-11H2,1-2H3 |

InChI Key |

OYBZIBGHYYMOEF-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC(=C1)N)[N+](=O)[O-])N |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)N)[N+](=O)[O-])N |

Other CAS No. |

155379-81-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Nitroaniline (C₆H₆N₂O₂, 138.12 g/mol)

- Structure: Nitro group at position 3, amino group at position 1.

- Reactivity: Lacks steric hindrance from alkyl groups, enabling faster electrophilic substitution reactions. However, the absence of an electron-donating alkyl group reduces solubility in non-polar solvents compared to 4-Amino-3-nitro-5-isopropylaniline .

- Applications : Primarily used as a standard in environmental analysis due to its well-characterized properties .

4-Nitroaniline (C₆H₆N₂O₂, 138.12 g/mol)

- Structure: Nitro and amino groups in para positions.

- Reactivity: Exhibits stronger intermolecular hydrogen bonding than the target compound, leading to higher melting points (~148°C vs. ~120°C estimated for this compound). The para-substitution pattern also reduces steric effects, enhancing crystallinity .

4-[(4-Amino-3-methylphenyl)methyl]-2-isopropyl-6-propylaniline (C₂₀H₂₈N₂)

- Structure: Features a benzyl-linked aminotolyl group and propyl/isopropyl substituents.

- Reactivity: Increased steric bulk from the propyl and benzyl groups reduces reaction rates in nucleophilic substitutions compared to this compound. The absence of a nitro group diminishes its utility in redox-active applications .

Physical and Chemical Properties

| Property | This compound | 3-Nitroaniline | 4-Nitroaniline | 4-[(4-Amino-3-methylphenyl)methyl]-2-isopropyl-6-propylaniline |

|---|---|---|---|---|

| Molecular Weight | 195.22 g/mol | 138.12 g/mol | 138.12 g/mol | 296.45 g/mol |

| Solubility (Polarity) | Moderate in DMSO, low in water | High in polar solvents | High in polar solvents | Low in polar solvents due to alkyl chains |

| Melting Point | ~120°C (estimated) | 114°C | 148°C | Not reported |

| Key Functional Groups | -NO₂, -NH₂, -C₃H₇ | -NO₂, -NH₂ | -NO₂, -NH₂ | -NH₂, -C₃H₇, -C₃H₆CH₂ |

Research Findings and Limitations

- Synthetic Challenges: Introducing multiple substituents (e.g., nitro, amino, isopropyl) on the benzene ring requires precise temperature control to avoid side reactions, as noted in kinetic studies of similar compounds .

- Thermal Stability: The isopropyl group in this compound improves decomposition resistance up to 200°C, whereas 3-nitroaniline degrades at ~180°C .

- Toxicity Data: Limited ecotoxicological studies exist for this compound, though structurally related nitroanilines show moderate aquatic toxicity (e.g., LC₅₀ = 10–50 mg/L for fish) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.